

Application Notes: TEAD-IN-13 Target Engagement Analysis via Western Blot

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Compound of Interest

Compound Name: TEAD-IN-13

Cat. No.: B15136589

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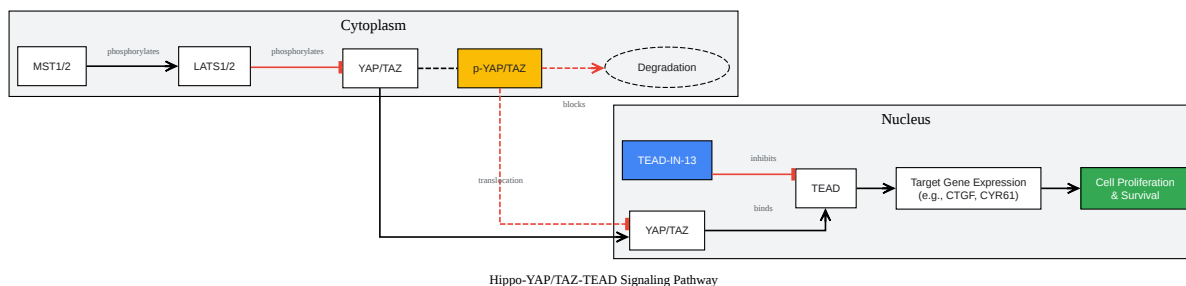
Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.^[1] Its dysregulation is implicated in various cancers.^[2] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of this pathway.^[3] TEADs require interaction with the co-activators YAP (Yes-associated protein) or TAZ to drive the expression of genes that promote cell growth and survival.^{[1][4]} Consequently, inhibiting the TEAD-YAP/TAZ interaction or the activity of TEAD itself is a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.^{[4][5]}

TEAD-IN-13 is a small molecule inhibitor designed to target TEAD proteins. A crucial step in its preclinical validation is to confirm its direct binding to TEAD within a cellular context, a process known as target engagement. This document provides detailed protocols for assessing the target engagement of **TEAD-IN-13** using the Cellular Thermal Shift Assay (CETSA) coupled with Western Blot analysis.

Signaling Pathway Overview

When the Hippo pathway is "off," the transcriptional co-activators YAP and TAZ are not phosphorylated, allowing them to translocate into the nucleus.^{[1][5]} In the nucleus, they bind to TEAD transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic genes like CTGF and CYR61.^[3] **TEAD-IN-13** is hypothesized to bind to TEAD, thereby disrupting its function.



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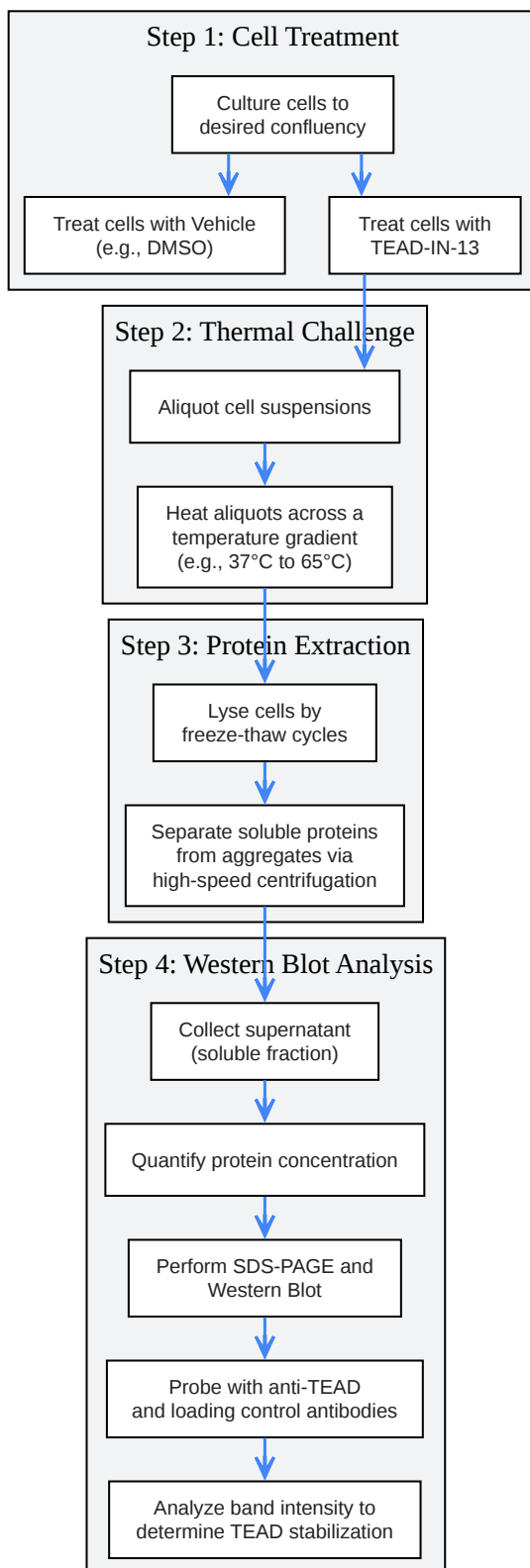
Caption: The Hippo signaling pathway and the mechanism of TEAD inhibition.

Principle of Target Engagement Assay: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of a target protein. When a small molecule like **TEAD-IN-13** binds to its target protein (TEAD), it generally increases the protein's resistance to thermal denaturation.

In a CETSA experiment, cells are treated with the compound or a vehicle control and then heated to a range of temperatures. At higher temperatures, proteins begin to unfold and aggregate. The aggregated proteins are then separated from the soluble fraction by centrifugation. The amount of soluble TEAD remaining at each temperature is quantified by Western Blot. An increase in the amount of soluble TEAD in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the protein, thus confirming target engagement.[6]

Experimental Workflow: CETSA Followed by Western Blot



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Caption: Workflow for CETSA-Western Blot to assess TEAD target engagement.

Detailed Protocol: CETSA-Western Blot for TEAD-IN-13

This protocol is adapted from standard CETSA and Western Blotting procedures.^{[6][7][8]}

I. Materials and Reagents

- Cell Culture: Cancer cell line with active Hippo signaling (e.g., NCI-H226, HEK293T).
- Compound: **TEAD-IN-13** stock solution (e.g., 10 mM in DMSO).
- Buffers and Reagents:
 - PBS (Phosphate-Buffered Saline), ice-cold.
 - RIPA Lysis Buffer with protease inhibitors.
 - Laemmli Sample Buffer (2x or 4x).
 - Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
 - TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Antibodies:
 - Primary Antibody: Pan-TEAD Rabbit mAb (e.g., Cell Signaling Technology #13295).^[9]
 - Primary Antibody: Loading Control (e.g., β -Actin or GAPDH).
 - Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Equipment:
 - PCR machine or heating block for temperature gradient.

- High-speed refrigerated centrifuge.
- SDS-PAGE and Western Blotting equipment.
- Chemiluminescence imaging system.

II. Experimental Procedure

A. Cell Treatment and Harvest

- Seed cells and grow to 80-90% confluency.
- Treat cells with the desired concentration of **TEAD-IN-13** (e.g., 10 μ M) or vehicle (DMSO) for 4 hours in a 37°C incubator.[6]
- Harvest cells, wash twice with ice-cold PBS, and resuspend in PBS containing protease inhibitors to a final concentration of $\sim 1 \times 10^7$ cells/mL.

B. Thermal Challenge

- Aliquot 100 μ L of the cell suspension into PCR tubes for each temperature point.
- Heat the aliquots for 3 minutes at a range of temperatures (e.g., 37°C, 45°C, 50°C, 55°C, 60°C, 65°C) using a thermal cycler.
- Cool the tubes on ice for 3 minutes immediately after heating.

C. Protein Extraction

- Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
- Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]
- Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new pre-chilled tube.

D. Western Blotting

- Determine the protein concentration of each sample using a BCA or Bradford assay.
- Normalize the samples to equal protein amounts (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer.
- Boil the samples at 95°C for 5 minutes.[\[8\]](#)
- Load the samples onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with Blocking Buffer for 1 hour at room temperature.[\[10\]](#)
- Incubate the membrane with the primary anti-TEAD antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[\[1\]](#)[\[7\]](#)
- Wash the membrane three times for 5-10 minutes each with TBST.[\[10\]](#)
- Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[\[7\]](#)
- Wash the membrane three times for 10 minutes each with TBST.
- Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using an imaging system.[\[10\]](#)
- If desired, strip the membrane and re-probe for a loading control like β -Actin to ensure equal protein loading.

Data Presentation and Interpretation

The results of the Western Blot should be quantified by densitometry. The intensity of the TEAD band at each temperature is normalized to the 37°C sample for both vehicle and **TEAD-IN-13** treated groups. The data can be presented in tables and plotted as a "melting curve."

Table 1: Illustrative Quantification of Soluble TEAD Protein This table shows representative data where band intensities are quantified. A higher relative intensity for the **TEAD-IN-13** treated sample at elevated temperatures indicates stabilization.

Temperature (°C)	Vehicle (DMSO) Relative Band Intensity	TEAD-IN-13 (10 µM) Relative Band Intensity
37	1.00	1.00
45	0.95	0.98
50	0.78	0.91
55	0.45	0.75
60	0.15	0.50
65	<0.05	0.20

Interpretation: A successful experiment will show a rightward shift in the melting curve for **TEAD-IN-13**-treated cells. This indicates that TEAD is more resistant to heat-induced denaturation in the presence of the inhibitor, providing strong evidence of direct target engagement within the cell.

Table 2: Downstream Target Modulation To confirm that target engagement leads to functional inhibition, a standard Western Blot can be performed on lysates from cells treated with a dose-range of **TEAD-IN-13** for 24-48 hours.[\[11\]](#) The expression of known YAP/TEAD target genes should decrease.

TEAD-IN-13 Conc. (µM)	CTGF Expression (Fold Change vs. Vehicle)	CYR61 Expression (Fold Change vs. Vehicle)	Total TEAD (Fold Change vs. Vehicle)
0 (Vehicle)	1.00	1.00	1.00
0.1	0.85	0.90	1.02
1	0.55	0.60	0.98
10	0.20	0.25	0.95

Interpretation: A dose-dependent decrease in the protein levels of CTGF and CYR61 would indicate that **TEAD-IN-13** not only binds to TEAD but also effectively inhibits its transcriptional activity. No significant change in total TEAD levels would suggest the inhibitor's effect is not due to protein degradation.

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